Mephenhydramine hydrochloride

Description

Historical Context and Evolution of Research on Mephenhydramine Hydrochloride

The journey of this compound, more commonly known as Diphenhydramine (B27) hydrochloride, began in the 1940s. alzdiscovery.org It was first synthesized in 1943 by chemist George Rieveschl and his student, Fred Huber, at the University of Cincinnati. wikipedia.orguc.edu Their initial research was aimed at developing new muscle relaxants. wikipedia.org However, during testing, the compound demonstrated significant antihistaminic properties.

This discovery shifted the research focus. Parke-Davis licensed the patent from Rieveschl and, after further investigation, the compound was approved by the U.S. Food and Drug Administration (FDA) in 1946, becoming the first prescription antihistamine available in the United States. wikipedia.org Early research concentrated on its efficacy in treating allergies by blocking the effects of histamine (B1213489) on capillaries, thereby reducing the intensity of allergic symptoms. wikipedia.orgdrugbank.com

The evolution of research took a significant turn when the compound's ability to cross the blood-brain barrier was understood. drugbank.comnih.govtaylorandfrancis.com Its action on central H1 receptors was identified as the cause of its prominent sedative effect. alzdiscovery.orgdrugbank.com This characteristic opened a new field of inquiry, leading to studies on its potential use as a hypnotic agent for individuals with occasional sleeplessness. nih.govclinicaltrials.gov

In the 1960s, another pivotal discovery was made: Diphenhydramine was found to weakly inhibit the reuptake of the neurotransmitter serotonin (B10506). wikipedia.org This finding spurred a new wave of research, contributing to the broader search for antidepressants with similar chemical structures, which eventually led to the development of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. wikipedia.org The compound's anticholinergic properties, resulting from its action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, also led to research into its utility as an antiparkinson agent. wikipedia.orgnih.gov

| Key Historical Milestones in Diphenhydramine Hydrochloride Research | | :--- | :--- | | Year | Milestone | | 1943 | Synthesized by George Rieveschl and Fred Huber at the University of Cincinnati during research into muscle relaxants. wikipedia.org | | 1946 | Became the first prescription antihistamine approved by the FDA in the United States. wikipedia.org | | 1960s | Discovery of its weak serotonin reuptake inhibition, influencing antidepressant research. wikipedia.org | | Post-1960s | Research expanded to include its sedative, hypnotic, and anticholinergic properties. wikipedia.orgnih.govnih.gov |

Overview of Current Academic Inquiry into this compound

Contemporary research on Diphenhydramine hydrochloride is multifaceted, extending beyond its original application as an antihistamine. A significant area of modern inquiry involves improving its synthesis and production. Researchers have developed methods like end-to-end continuous flow synthesis to enhance atom economy and minimize waste, representing a move towards greener chemistry in pharmaceutical production. rsc.orgmit.edu This process combines starting materials like chlorodiphenylmethane (B1668796) and N,N-dimethylaminoethanol without additional solvents at high temperatures. rsc.orgmit.edu Other synthesis methods start with benzhydrol and use catalysts like toluenesulfonic acid or methanesulfonic acid. google.com

Another major focus of current academic study is its use in combination with other active ingredients. For instance, clinical studies have investigated the efficacy of topical formulations combining Diphenhydramine hydrochloride with Lidocaine hydrochloride for the symptomatic treatment of inflammatory and allergic skin reactions accompanied by itching. termedia.pl Research has also explored its anaesthetic properties, with some studies finding it to be an effective local anaesthetic alternative for patients with allergies to conventional agents. termedia.pl

The development of new drug formulations is also a key research area. Studies are being conducted on creating taste-masked oral disintegrating tablets to improve patient experience. google.com This involves using polymers like polymethacrylates to form a complex with the drug, effectively concealing its bitter taste. google.com

Furthermore, academic inquiry continues to compare Diphenhydramine hydrochloride to newer second- and third-generation antihistamines. alzdiscovery.orgnih.gov These studies often highlight the superior pharmacokinetic and pharmacodynamic properties of the newer agents, which were developed to minimize the sedative effects common to first-generation antihistamines. nih.gov Research in specialized populations, such as the elderly, investigates the association between the drug's anticholinergic properties and an increased risk for cognitive effects like delirium. alzdiscovery.org

| Current Research Areas for Diphenhydramine Hydrochloride | | :--- | :--- | | Research Area | Key Findings/Objectives | | Green Chemistry & Synthesis | Development of continuous flow synthesis to improve yield, reduce waste, and enhance atom economy. rsc.orgmit.edu | | Combination Therapies | Studies on the efficacy of topical gels combining it with Lidocaine hydrochloride for skin inflammation and itching. termedia.pl | | Local Anesthesia | Investigation as a viable local anaesthetic for patients with allergies to standard agents. termedia.pl | | Advanced Formulations | Creation of taste-masked oral disintegrating tablets using polymer complexes to improve palatability. google.com | | Comparative Studies | Evaluation against second- and third-generation antihistamines, which often show improved profiles. alzdiscovery.orgnih.gov | | Pharmacology in Specific Populations | Examination of its cognitive effects, particularly its association with delirium in older, hospitalized patients. alzdiscovery.org | | Sleep Research | Continued investigation into its effects on sleep initiation in individuals with occasional sleeplessness. clinicaltrials.gov |

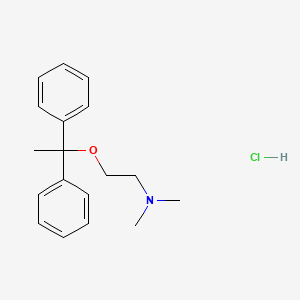

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

4747-24-4 |

|---|---|

Molecular Formula |

C18H24ClNO |

Molecular Weight |

305.8 g/mol |

IUPAC Name |

2-(1,1-diphenylethoxy)-N,N-dimethylethanamine;hydrochloride |

InChI |

InChI=1S/C18H23NO.ClH/c1-18(20-15-14-19(2)3,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H |

InChI Key |

OENNPKKTWVSGPI-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN(C)C.Cl |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN(C)C.Cl |

Other CAS No. |

4747-24-4 |

Origin of Product |

United States |

Synthetic Chemistry and Process Development of Mephenhydramine Hydrochloride

Established Synthetic Routes and Methodological Innovations

The synthesis of Mephenhydramine hydrochloride has traditionally followed multi-step batch processes, which are increasingly being supplemented or replaced by more efficient and sustainable continuous flow methodologies.

A common multi-step synthesis for this compound initiates with a Grignard reaction. chemicalbook.com This sequence typically involves the reaction of an aryl magnesium halide with a ketone to form a tertiary alcohol, which is then further functionalized. For instance, a four-step synthesis can be employed, starting with the formation of a Grignard reagent. chemicalbook.com This organometallic intermediate is crucial for creating the key carbon-carbon bond in the Mephenhydramine backbone. libretexts.orgwikipedia.org The subsequent steps involve the introduction of the dimethylaminoethanol (B1669961) moiety. chemicalbook.com One established route involves the reduction of benzophenone (B1666685) to benzhydrol, followed by chlorination and a nucleophilic substitution to form diphenhydramine (B27), which is then converted to the hydrochloride salt. virginia.edu Another approach utilizes the reaction between phenylmagnesium bromide and benzaldehyde. researchgate.net

A representative Grignard-based synthesis pathway is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | Bromobenzene, Magnesium | Anhydrous ether | Phenylmagnesium bromide |

| 2 | Phenylmagnesium bromide, Benzophenone | Anhydrous ether, then 3M HCl | Triphenylmethanol (as an example of Grignard addition to a ketone) |

| 3 | Diphenylmethanol (Benzhydrol) | Methanesulfonyl chloride or p-toluenesulfonyl chloride | Intermediate with a good leaving group |

| 4 | Intermediate from Step 3, Dimethylaminoethanol | - | Diphenhydramine |

| 5 | Diphenhydramine | Hydrogen chloride | Diphenhydramine hydrochloride |

This table illustrates a general Grignard-based approach; specific industrial syntheses of Mephenhydramine may vary.

Continuous flow chemistry has emerged as a powerful tool in the synthesis of active pharmaceutical ingredients, including this compound. researchgate.net This technology offers numerous advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and the potential for automation and integration of purification steps. nih.govbeilstein-journals.org A notable continuous flow process for the synthesis of diphenhydramine hydrochloride involves the reaction of chlorodiphenylmethane (B1668796) with an excess of dimethylaminoethanol. allfordrugs.com This reaction is often conducted at elevated temperatures without a solvent, which significantly increases the reaction rate. allfordrugs.comacs.org

A key advantage of continuous flow synthesis is the adherence to the principles of green chemistry, particularly atom economy and waste minimization. researchgate.netmdpi.com Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. In the continuous flow synthesis of diphenhydramine hydrochloride, a 1:1 molar ratio of chlorodiphenylmethane and N,N-dimethylaminoethanol can be used, leading to high atom economy as all the atoms from the reactants are incorporated into the product and a salt co-product. researchgate.net The reaction is often performed without a solvent, which drastically reduces waste. allfordrugs.comresearchgate.net This solvent-free approach, coupled with high yields, exemplifies a highly atom-efficient process. eurekaselect.com The elimination of corrosive and hazardous substances like bromine, which are used in some traditional syntheses, further enhances the green profile of the process. virginia.edu

Continuous flow systems allow for the integration of in-line separation and purification steps, which streamlines the manufacturing process. nih.gov Following the reaction, the molten salt product can be neutralized with a base such as sodium hydroxide (B78521). allfordrugs.comacs.org The resulting tertiary amine is then extracted into an organic solvent like hexanes using an in-line membrane separator. allfordrugs.comacs.org This is a form of continuous liquid-liquid extraction. researchgate.net The organic layer containing the free base is then treated with a solution of hydrochloric acid in a suitable solvent, such as isopropanol, to precipitate the this compound salt. allfordrugs.com This allows for the isolation of the final product with high purity. allfordrugs.com An alternative approach involves direct crystallization from the crude flow stream by adding a hot solvent, further reducing waste from purification steps. allfordrugs.com

The efficiency of continuous flow synthesis is highly dependent on the optimization of reaction parameters. researchgate.net For the synthesis of diphenhydramine hydrochloride, key parameters that have been optimized include temperature, residence time, and reactant concentration. nih.gov The reaction of chlorodiphenylmethane and dimethylethanolamine has been successfully carried out in a microfluidic device at 200°C with a residence time of just one minute. nih.gov Running the reaction at high temperatures, such as 175°C, in a heated tube reactor with a residence time of 16 minutes has also proven effective. allfordrugs.comacs.org The use of neat (solvent-free) starting materials is a significant optimization, as it increases the reaction rate and simplifies the process. allfordrugs.comacs.org The product is formed as a molten salt, which facilitates its transport through the flow system without clogging. allfordrugs.com

Continuous Flow Synthesis Techniques

Application of Green Chemistry Principles in this compound Manufacturing Research

The application of green chemistry principles is a central theme in modern pharmaceutical manufacturing research, and the synthesis of this compound is a prime example of this trend. mdpi.comresearchgate.net The development of continuous flow processes for its synthesis directly addresses several of the twelve principles of green chemistry. researchgate.net

The most prominent green aspects include:

Waste Prevention: The solvent-free reaction conditions and high yields significantly minimize waste generation. allfordrugs.comresearchgate.net

Atom Economy: The synthetic routes are designed to maximize the incorporation of reactant atoms into the final product. researchgate.net

Safer Solvents and Auxiliaries: The elimination of solvents where possible, or the use of greener solvents, reduces the environmental impact. eurekaselect.com

Inherently Safer Chemistry for Accident Prevention: The small reaction volumes in continuous flow reactors reduce the risks associated with handling reactive chemicals and exothermic reactions. mit.edu

By focusing on these principles, the chemical industry is developing more sustainable and environmentally responsible methods for producing essential medicines like this compound. semanticscholar.orgresearchwithnj.com

Molecular Mechanisms and Receptor Pharmacology of Mephenhydramine Hydrochloride

Histamine (B1213489) H1 Receptor Binding and Inverse Agonism

Mephenhydramine's principal mechanism of action involves its interaction with the histamine H1 receptor. patsnap.compharmacologymentor.com Contrary to its traditional classification as a simple antagonist, mephenhydramine functions as an inverse agonist at the H1 receptor. wikipedia.orgpharmacologymentor.com This means that it does not merely block the binding of histamine, but it also binds to the receptor and stabilizes it in its inactive conformation. nih.govpatsnap.com H1 receptors can exist in an equilibrium between an active and an inactive state, and they exhibit a degree of constitutive activity even in the absence of an agonist like histamine. nih.gov By preferentially binding to and stabilizing the inactive state, mephenhydramine reduces the basal activity of the receptor, shifting the conformational equilibrium towards the inactive state. nih.govpatsnap.com This inverse agonism is crucial for its ability to comprehensively mitigate allergic symptoms. pharmacologymentor.comdrugbank.com

In the presence of histamine, mephenhydramine acts as a competitive antagonist. juniperpublishers.comdrugbank.comnih.gov It vies with histamine for the same binding sites on the H1 receptor. drugbank.com By occupying these sites, it prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses. juniperpublishers.compatsnap.com This competitive binding effectively reverses the effects of histamine on capillaries, reducing the vasodilation and increased permeability that cause symptoms like edema and flushing. wikipedia.orgdrugbank.com As a first-generation antihistamine, mephenhydramine readily crosses the blood-brain barrier, allowing it to exert its effects on H1 receptors within the central nervous system (CNS). wikipedia.orgnih.gov

Histamine H1 receptors are widely distributed throughout the body, which accounts for the broad range of effects observed with mephenhydramine administration. pharmacologymentor.comnih.gov In the periphery, H1 receptors are located on smooth muscle cells (in the bronchi, gut, and uterus), vascular endothelial cells, cardiac tissue, and immune cells. pharmacologymentor.comdrugbank.com Centrally, H1 receptors are highly expressed in various regions of the brain, including the hypothalamus, which is involved in regulating the sleep-wake cycle. nih.govnih.gov

Research models have been instrumental in elucidating the functional implications of H1 receptor antagonism. For instance, studies using mouse models with genetic ablation of the H1 receptor have demonstrated the receptor's role in wakefulness and cognitive functions. nih.gov In vitro studies on cultured hypothalamic neurons have shown that H1 receptor antagonists can potently inhibit histamine-induced neuronal activation. nih.gov These models confirm that the sedative effects of first-generation antihistamines like mephenhydramine are a direct consequence of their ability to block H1 receptors in the CNS, particularly in wake-promoting areas like the tuberomammillary nucleus of the hypothalamus. nih.gov

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

A significant aspect of mephenhydramine's pharmacological profile is its potent antimuscarinic activity. wikipedia.orgpharmacologymentor.com It acts as a competitive antagonist at muscarinic acetylcholine receptors, which contributes to both some of its therapeutic applications and its side-effect profile. wikipedia.orgnih.gov The structural similarity between histamine H1 receptors and muscarinic receptors is thought to underlie this cross-reactivity. drugbank.com

Mephenhydramine blocks muscarinic receptors in both the central and peripheral nervous systems. juniperpublishers.compatsnap.com Peripherally, this antagonism leads to classic anticholinergic effects. In the CNS, the blockade of muscarinic acetylcholine receptors is the basis for its use in managing tremors in early-stage parkinsonism. wikipedia.orgnih.gov Central antimuscarinic action on the vestibular apparatus and the vomiting center in the medulla also contributes to its antiemetic and anti-vertigo properties, making it effective for motion sickness. nih.govdrugbank.com

By competitively binding to muscarinic receptors, mephenhydramine inhibits the neurotransmitter acetylcholine from binding and eliciting its effects. juniperpublishers.com This blockade leads to a functional decrease in cholinergic neurotransmission. droracle.ai The consequences of this modulation are widespread, affecting systems that rely on cholinergic input. For example, the sedative effects of mephenhydramine are not only due to H1 receptor blockade but are also compounded by the inhibition of acetylcholine, a neurotransmitter involved in arousal and the sleep-wake cycle. patsnap.com Research suggests that following the administration of an anticholinergic agent like mephenhydramine, providing a precursor for acetylcholine synthesis, such as choline, can help restore normal cholinergic function. droracle.ai

Interaction with Other Neurotransmitter Systems and Ion Channels

Beyond its primary targets, mephenhydramine interacts with several other neurotransmitter systems and ion channels, which adds to its complex pharmacological effects. nih.gov

Serotonin (B10506) System : Mephenhydramine has been shown to inhibit the reuptake of serotonin by binding to the serotonin transporter (SERT). wikipedia.orgnih.gov This action, which can increase synaptic serotonin levels, was a foundational observation that led to the development of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. juniperpublishers.comnih.gov At high concentrations, this interaction can contribute to an increased risk of serotonin syndrome, especially when co-administered with other serotonergic agents. researchgate.net

Dopamine (B1211576) and Norepinephrine (B1679862) Systems : Research has indicated that mephenhydramine can also interact with the dopamine transporter (DAT) and norepinephrine transporter (NET). nih.gov Some studies have shown a small inhibitory effect on norepinephrine uptake. nasa.gov In animal models, intravenous administration of mephenhydramine has been shown to increase dopamine transmission in the nucleus accumbens, a pattern similar to that of psychostimulants, though this effect is not believed to be mediated by H1 receptor antagonism. nih.gov

Ion Channels : Mephenhydramine also functions as an intracellular sodium channel blocker. wikipedia.orgnih.gov This action is responsible for its local anesthetic properties. pharmacologymentor.comnih.gov Studies have demonstrated that mephenhydramine binds preferentially to the inactivated state of neuronal sodium channels, thereby inhibiting the sodium current. nih.gov The dissociation constant for binding to the inactivated channel is approximately 10 µM, which is significantly lower than for the resting channel (>300 µM). nih.gov This blockade of voltage-gated sodium channels can slow electrical conduction. healthline.com

Receptor Binding Profile of Mephenhydramine

| Receptor/Transporter | Binding Affinity (Ki, nM) |

| Histamine H1 | 16 |

| Muscarinic M1 | 210 |

| Muscarinic M2 | 130 |

| Muscarinic M3 | 230 |

| Muscarinic M4 | 220 |

| Muscarinic M5 | 160 |

| Serotonin Transporter (SERT) | 106 |

| Dopamine Transporter (DAT) | 3730 |

| Norepinephrine Transporter (NET) | 2000 |

| Adrenergic α1 | 910 |

| Adrenergic α2 | 10000 |

| Serotonin 5-HT2A | 1295 |

| Serotonin 5-HT2C | 1000 |

| Note: Ki (inhibition constant) represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a stronger binding affinity. simpleandpractical.com Data compiled from various sources. wikipedia.org |

Dopamine, Norepinephrine, Serotonin, and Opioid System Involvement

Mephenhydramine's influence spans several critical neurotransmitter systems, including the dopaminergic, noradrenergic, serotonergic, and opioid systems. drugbank.com Research indicates that its behavioral effects are mediated through these interactions. While one study reported that diphenhydramine (B27) had no significant effect on dopamine (DA) uptake, it did note a minor inhibitory effect on norepinephrine (NE) uptake. nasa.gov

The compound's relationship with the serotonin system is particularly noteworthy. At higher concentrations, diphenhydramine can inhibit the presynaptic reuptake of serotonin, which increases the levels of this neurotransmitter in the central nervous system. nih.gov This action is a key factor in its potential to contribute to serotonin syndrome, a condition caused by excessive serotonin activity. nih.govnih.gov This risk is heightened when mephenhydramine is combined with other serotonergic medications, such as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and certain opioids. nih.govnih.gov Some synthetic opioids, including tramadol, methadone, and dextromethorphan, are also known inhibitors of the serotonin transporter (SERT), and their concurrent use with mephenhydramine can amplify serotonergic toxicity. nih.govnih.gov

Intracellular Sodium Channel Blocker Activity

Mephenhydramine functions as an intracellular blocker of voltage-gated sodium channels, an action that underlies its local anesthetic properties. nih.gov The compound exhibits a state-dependent inhibition, showing a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state. nih.gov This selective binding means that the drug is more effective at blocking channels on neurons that are frequently firing. nih.gov

The inhibitory mechanism involves the drug binding to a site within the channel pore from the intracellular side. wikipedia.org Research has established distinct dissociation constants for diphenhydramine's interaction with neuronal sodium channels in different states, highlighting its preference for the inactivated conformation. nih.gov

Dissociation Constants of Mephenhydramine for Neuronal Na+ Channels

| Channel State | Dissociation Constant (Kd) |

|---|---|

| Inactivated State | ~10 μM |

| Resting State | >300 μM |

Data sourced from scientific research on diphenhydramine's inhibition of neuronal Na+ currents. nih.gov

KCNQ/M K+ Channel Inhibition

Mephenhydramine is a potent blocker of KCNQ/M-type potassium channels, which are voltage-gated channels crucial for regulating neuronal excitability. nih.govresearchgate.net Inhibition of these channels leads to membrane potential depolarization, which can increase neuronal firing and may be linked to the neuroexcitatory effects seen in cases of overdose. nih.gov

The blocking action is direct, reversible, and concentration-dependent, occurring from the extracellular side of the channel. nih.gov Mephenhydramine alters the gating properties of KCNQ2/Q3 channels by shifting their activation to more depolarized potentials, prolonging activation time, and shortening deactivation time. nih.gov The estimated half-maximal inhibitory concentration (IC50) for KCNQ2/Q3 channels is within the range of concentrations found in patients who have experienced an overdose. nih.gov

Inhibitory Action of Mephenhydramine on KCNQ2/Q3 Channels

| Parameter | Finding |

|---|---|

| Mechanism | Extracellular, direct channel block |

| Estimated IC50 | 48.1 μM |

| Effect on Gating | Prolongs activation, shortens deactivation |

Data derived from studies on the effects of first-generation antihistamines on KCNQ/M channels. nih.gov

Histamine N-methyltransferase (HNMT) Inhibition

In addition to its receptor-blocking activities, mephenhydramine is a potent inhibitor of Histamine N-methyltransferase (HNMT), a key enzyme responsible for the metabolic inactivation of histamine in the central nervous system and other tissues. nih.govnih.gov HNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group to histamine, rendering it inactive. nih.govwikipedia.org

Mephenhydramine's inhibition of HNMT is highly effective, with inhibition constants observed in the nanomolar range. nih.govnih.gov The mechanism of inhibition is competitive; despite its structural difference from histamine, diphenhydramine occupies the histamine-binding site on the enzyme, thereby blocking access for the natural substrate. nih.govnih.gov This interaction is facilitated by the flexible aromatic residues near the N-terminus of HNMT, which adjust to accommodate the inhibitor, maximizing shape complementarity and leading to tight binding. nih.gov

Mephenhydramine as an HNMT Inhibitor

| Parameter | Value/Description |

|---|---|

| Inhibition Constant (Ki) | 10-100 nM range |

| Mechanism | Competitive; occupies the histamine-binding site |

Data from structural and mechanistic studies of HNMT inhibition. nih.govnih.gov

Serotonin Reuptake Inhibition

Mephenhydramine exhibits inhibitory effects on the reuptake of serotonin. nih.gov This action is particularly pronounced at higher doses, where it can block the presynaptic serotonin transporter (SERT), leading to an accumulation of serotonin in the synaptic cleft. nih.gov While one study did not observe an effect of diphenhydramine on serotonin (5HT) uptake at the concentrations tested, other reports confirm this inhibitory potential, especially in the context of high-dose use. nasa.govnih.gov

This mechanism is clinically significant as it can precipitate serotonin syndrome, especially when mephenhydramine is taken with other serotonergic drugs like SSRIs or certain opioids. nih.govpeoplespharmacy.com The symptoms of serotonin syndrome arise from this excess of serotonin and can include autonomic excitation, neuromuscular excitation, and altered mental status. nih.govpeoplespharmacy.com

Structure Activity Relationship Sar Studies of Mephenhydramine Hydrochloride Analogs

Elucidation of Pharmacophoric Requirements for H1 Antagonism

The fundamental structure of mephenhydramine and related H1 antagonists consists of several key components that are essential for effective binding to the H1 receptor. Pharmacophore models, derived from numerous SAR studies, have identified the critical features necessary for antihistaminic activity. nih.gov

The core pharmacophoric requirements for a classical H1 antagonist, as exemplified by the mephenhydramine scaffold, are:

Two Aromatic Moieties (Ar1, Ar2): The presence of two aryl rings, typically phenyl groups, is crucial for significant H1 affinity. pharmacy180.com These rings engage in hydrophobic interactions within the receptor pocket. For optimal activity, these two rings should be capable of adopting a non-coplanar conformation relative to each other. auburn.edu

A Connecting Atom (X): This atom links the diarylmethyl portion to the aminoethyl side chain. In the case of mephenhydramine and its ethanolamine (B43304) analogs, this is an oxygen atom (amino alkyl ether). Other classes of H1 antagonists may feature a nitrogen (ethylenediamines) or a carbon atom (propylamines). firsthope.co.inramauniversity.ac.in

An Alkyl Chain: A two-carbon ethylene (B1197577) chain typically separates the connecting atom (X) from the terminal nitrogen. This spacer is believed to provide the optimal distance of 5 to 6 Ångstroms between the aromatic rings and the nitrogen atom for proper receptor interaction. ramauniversity.ac.inyoutube.com

A Terminal Tertiary Amine: A terminal dimethylamino group is a common feature. This basic nitrogen atom, which is protonated at physiological pH, is thought to form a critical ionic bond with a conserved aspartate residue (Asp107) in the H1 receptor binding site. nih.govyoutube.com

These features collectively form the necessary arrangement for the molecule to bind effectively to the H1 receptor and act as an inverse agonist, stabilizing the inactive conformation of the receptor. gpatindia.commdpi.com

Table 1: Key Pharmacophoric Features for H1 Antagonism

| Pharmacophoric Feature | Description | Importance for Activity |

|---|---|---|

| Diaryl Groups (Ar1, Ar2) | Two non-coplanar aromatic rings (e.g., phenyl) | Essential for significant H1 receptor affinity through hydrophobic interactions. pharmacy180.comauburn.edu |

| Connecting Atom (X) | Oxygen, Nitrogen, or Carbon linking the diaryl moiety to the side chain. For mephenhydramine, X=O. | Serves as a spacer and influences the class of the antihistamine. ramauniversity.ac.in |

| Alkyl Chain Spacer | Typically an ethylene (-CH2-CH2-) chain. | Provides optimal distance (5-6 Å) between the diaryl group and the terminal amine. youtube.com |

| Terminal Tertiary Amine | A basic nitrogen atom (e.g., -N(CH3)2), protonated at physiological pH. | Crucial for forming an ionic bond with an aspartate residue in the receptor binding pocket. nih.gov |

Impact of Structural Modifications on Antihistaminic Activity

Systematic modifications of the mephenhydramine structure have provided deep insights into how specific structural changes affect antihistaminic potency.

Aryl Ring Substitutions: Introducing substituents on the aryl rings can significantly influence potency. For instance, substitution with a para-chloro or bromo group on one of the phenyl rings generally increases antihistaminic activity. firsthope.co.in This is exemplified in the related compound bromodiphenhydramine. Replacing one of the phenyl rings with a heteroaromatic ring, such as a 2-pyridyl group, also leads to potent antihistamines like doxylamine. gpatindia.comyoutube.com

Alkyl Chain Modifications: The ethylene chain is generally optimal for activity. Branching of this chain, particularly at the carbon adjacent to the terminal nitrogen, tends to reduce antihistaminic activity. pharmacy180.comyoutube.com Lengthening the chain can also impact potency; for example, adding an extra carbon between the oxygen and nitrogen atoms is a feature of clemastine, which retains significant antihistaminic activity. gpatindia.com

Terminal Amine Group: The terminal nitrogen must be a tertiary amine for maximal activity. pharmacy180.com The size of the alkyl groups on the nitrogen can be varied, but a dimethylamino group is often optimal. Incorporating the nitrogen into a heterocyclic ring, such as a piperidine (B6355638) or azepine ring, can also result in potent compounds while potentially modifying other properties like sedative effects. ramauniversity.ac.ingpatindia.com

Influence of Substituent Variations on Anticholinergic Properties

A well-known characteristic of first-generation antihistamines like mephenhydramine is their significant anticholinergic (antimuscarinic) activity, which is responsible for side effects such as dry mouth and blurred vision. aaaai.orgpicmonic.com This occurs because the mephenhydramine pharmacophore also fits, to some extent, into muscarinic acetylcholine (B1216132) receptors. gpatindia.com

SAR studies have shown that structural modifications can modulate this secondary activity:

Quaternization of the Nitrogen: Converting the tertiary amine to a quaternary ammonium (B1175870) salt does not significantly reduce antihistaminic action but markedly increases anticholinergic activity. auburn.edu

Aryl Ring Substitutions: Introducing alkyl substituents at the C-4' position (para position) of a phenyl ring can lead to a decrease in anticholinergic activity while increasing antihistaminic activity. gpatindia.com Conversely, increasing the size of an alkyl group at the C-2' (ortho) position can decrease antihistaminic activity and increase anticholinergic effects. gpatindia.com

Modification of the Amino Moiety: The nature of the terminal amine structure influences the anticholinergic potency. Studies comparing various antihistamines have shown a range of anticholinergic activities, with mephenhydramine (diphenhydramine) showing notable potency. nih.gov For example, clemastine, a derivative with a more complex N-alkyl substituent (part of a pyrrolidine (B122466) ring), also exhibits antimuscarinic properties. nih.govrndsystems.com

Table 2: Relative Anticholinergic Potencies of H1 Antagonists (In Vitro)

| Antihistamine | Rank Order of Anticholinergic Potency | pA2 Value |

|---|---|---|

| Cyproheptadine | 1 | 8.2 ± 0.4 |

| Promethazine | 2 | - |

| Desloratadine | 3 | - |

| Diphenhydramine (B27) | 4 | - |

| Loratadine | 5 | - |

| Chlorpheniramine | 6 | - |

| Hydroxyzine | 7 | - |

| Pyrilamine | 8 | 4.8 ± 0.4 |

Development of Derivatives with Modified Pharmacological Profiles

The SAR knowledge gained from mephenhydramine analogs has been instrumental in the rational design of new derivatives with improved or modified properties, such as reduced sedation or altered potency.

Moxastine (B1676768): Also known as mephenhydramine, moxastine is structurally identical to diphenhydramine but with a methyl group on the benzhydryl carbon. It is an antihistamine and anticholinergic agent.

Doxylamine: This potent antihistamine is a derivative where one of the phenyl rings of the diphenhydramine structure is replaced by a 2-pyridyl ring, and a methyl group is substituted at the carbon alpha to the ether oxygen. gpatindia.comnih.gov This modification enhances its antihistaminic and sedative properties. verywellhealth.com

Clemastine: Clemastine was developed by modifying the aminoalkyl chain and introducing chirality. gpatindia.com It features a longer chain between the ether oxygen and the nitrogen atom, and the terminal amine is part of a methyl-pyrrolidine ring. nih.gov These changes, along with a specific stereochemistry ((R,R)-configuration), result in a potent antihistamine with a longer duration of action and potentially lower sedative effects compared to mephenhydramine. gpatindia.comwikipedia.org

Setastine: In setastine, the terminal N,N-dimethylamino group is incorporated into a larger seven-membered hexahydroazepine ring. gpatindia.com This structural change results in a potent and highly selective H1 antagonist with significantly reduced affinity for central nervous system H1 receptors, leading to only mild sedation. wikipedia.orgnih.gov It is reported to have minimal anticholinergic effects. wikipedia.org

A primary goal in the design of mephenhydramine analogs has been to improve selectivity for the H1 receptor over other receptors (e.g., muscarinic, adrenergic) and to reduce central nervous system (CNS) penetration to minimize sedation. First-generation antihistamines readily cross the blood-brain barrier due to their lipophilic nature. researchgate.net The design of newer antihistamines often involves increasing the polarity of the molecule or making it a substrate for efflux transporters like P-glycoprotein at the blood-brain barrier, thereby restricting its entry into the CNS. researchgate.net The development of setastine, with its reduced CNS depressant activity compared to clemastine, is an example of achieving a more favorable peripheral-to-central activity ratio through structural modification. nih.gov

Computational chemistry has become an invaluable tool in refining the understanding of SAR for H1 antagonists.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on large sets of H1-antihistamines to build predictive models. mdpi.com These models generate contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and hydrophobic character are favorable or unfavorable for activity. Such analyses provide valuable insights for the rational design of new, more potent agents. mdpi.com

Structure-Affinity Relationship (SAFIR) and Pharmacophore Modeling: SAFIR methodologies and pharmacophore modeling aim to define the essential 3D arrangement of functional groups required for receptor binding. ramauniversity.ac.in Based on potent, semi-rigid H1-antagonists, detailed pharmacophoric models have been developed. nih.gov These models often include a positively ionizable group, two hydrophobic/aromatic regions, and sometimes hydrogen bond acceptor/donor sites, all positioned at specific distances and angles. ijmo.orgresearchgate.net These computational models, often built with the aid of the known crystal structure of the H1 receptor, help rationalize the observed SAR and guide the design of novel ligands with high affinity and selectivity. nih.govelsevierpure.com

Pharmacokinetic and Metabolic Research of Mephenhydramine Hydrochloride

Absorption and Distribution Studies in Preclinical Models

Following administration, diphenhydramine (B27) is absorbed and widely distributed throughout the body, including the central nervous system. drugbank.comnih.gov Preclinical studies in various animal models have been conducted to characterize these processes, revealing species-specific differences in bioavailability and distribution.

In rat models, diphenhydramine is distributed extensively into tissues, with the highest concentrations found in the lungs, spleen, and brain, and lesser amounts in the heart, muscle, and liver. ucsc.edu Plasma protein binding is significant, with estimates ranging from approximately 80-85%. drugbank.comucsc.edu

Studies in dogs have shown variable and relatively low oral bioavailability for diphenhydramine hydrochloride. In one study, the mean systemic availability was reported to be 7.8%. nih.gov Research in non-fasted adult horses also demonstrated poor oral bioavailability, ranging from less than 1% to 6%. madbarn.com These findings in preclinical models highlight the impact of extensive first-pass metabolism, which occurs in the liver following oral administration. ucsc.edunih.gov

Below is a table summarizing key pharmacokinetic parameters from preclinical studies.

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Dog | 7.8% | nih.gov |

| Horse | <1% - 6% | madbarn.com | |

| Volume of Distribution | Human (for context) | 3.3 - 6.8 L/kg | drugbank.com |

| Plasma Protein Binding | General | ~80-85% | drugbank.comucsc.edu |

| Highest Tissue Concentration | Rat | Lungs, Spleen, Brain | ucsc.edu |

Biotransformation Pathways and Metabolite Identification

Diphenhydramine undergoes rapid and extensive metabolism, primarily in the liver. drugbank.comnih.gov The biotransformation process involves multiple pathways, including Phase I reactions (oxidation) and Phase II reactions (conjugation). The primary metabolic route involves sequential demethylation of the tertiary amine, followed by oxidation of the resulting primary amine to a carboxylic acid. ucsc.eduwikipedia.org

Key identified metabolites include:

N-desmethyldiphenhydramine drugbank.com

N,N-didesmethyldiphenhydramine drugbank.com

Diphenylmethoxyacetic acid drugbank.comnih.gov

Diphenhydramine N-glucuronide drugbank.comresearchgate.net

These metabolites are typically less active than the parent compound and are conjugated before being excreted in the urine. drugbank.com

The metabolism of diphenhydramine is heavily reliant on the cytochrome P450 (CYP) enzyme system. nih.govdroracle.ai N-demethylation, a principal metabolic pathway, is mediated by several CYP isozymes. drugbank.comnih.govnih.gov Research using human liver microsomes and recombinant P450 isozymes has identified CYP2D6 as the primary enzyme, catalyzing the reaction with high affinity. droracle.ainih.gov Other enzymes, including CYP1A2, CYP2C9, and CYP2C19, are also involved but act as low-affinity components in the metabolic process. nih.govnih.gov

Diphenhydramine is not only a substrate but also a potent inhibitor of CYP2D6, which can lead to clinically significant interactions with other drugs metabolized by this enzyme. nih.govdrugbank.com The significant role of CYP2D6 means that genetic variations in this enzyme can lead to individual differences in metabolism. droracle.ainih.gov

The table below details the involvement and kinetics of specific CYP450 enzymes in diphenhydramine N-demethylation.

| Enzyme | Role | Kinetic Parameter (Km) | Activity | Reference |

| CYP2D6 | High-affinity component | 1.12 ± 0.21 µM | 0.69 pmol/min/pmol P450 | nih.gov |

| CYP1A2 | Low-affinity component | Not specified | Identified as involved | nih.gov |

| CYP2C9 | Low-affinity component | Not specified | Identified as involved | nih.gov |

| CYP2C19 | Low-affinity component | Not specified | Second highest activity | researchgate.net |

The most prominent Phase I metabolic pathway for diphenhydramine is N-demethylation. nih.govresearchgate.net This process occurs in two successive steps. First, diphenhydramine is demethylated to form the active metabolite N-desmethyldiphenhydramine. drugbank.comyoutube.com This metabolite is then further demethylated to yield N,N-didesmethyldiphenhydramine. drugbank.comucsc.eduyoutube.com These reactions are catalyzed by the cytochrome P450 enzymes, with CYP2D6 playing the lead role. ucsc.edunih.gov

Following the sequential N-demethylations, the resulting primary amine metabolite, N,N-didesmethyldiphenhydramine, undergoes further oxidation. drugbank.comwikipedia.org This oxidative deamination converts the primary amine into its corresponding carboxylic acid form, diphenylmethoxyacetic acid. drugbank.comnih.govucsc.eduwikipedia.org This metabolite is a significant end-product of the oxidative metabolism of diphenhydramine before excretion. nih.gov

In addition to oxidative metabolism, diphenhydramine can undergo Phase II conjugation reactions. The most notable of these is direct glucuronidation at the tertiary amino group, which results in the formation of a quaternary ammonium-linked glucuronide, known as diphenhydramine N-glucuronide. nih.govnih.gov This pathway represents a general metabolic route for many H1-antihistamines with aliphatic tertiary amine structures. nih.gov Studies have shown that the amount of the dose excreted in urine as the N-glucuronide can vary among individuals, with one study reporting a range of 2.7% to 14.8% and another finding a mean of 4.0%. nih.govnih.gov While sulfation is a common Phase II conjugation pathway for many drugs, its specific role in the metabolism of diphenhydramine is less characterized compared to glucuronidation. nih.gov

Preclinical Pharmacokinetic Modeling and Simulation

Physiologically based pharmacokinetic (PBPK) modeling is a valuable tool used to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.net For diphenhydramine, PBPK models have been developed to integrate data from in vitro and preclinical studies to predict its pharmacokinetic profile. nih.govmdpi.com These models consist of various physiological compartments, such as the gut, liver, and kidneys, to simulate the drug's transit and disposition in the body. nih.gov

PBPK models for diphenhydramine have been established using data from adults and then scaled to predict exposure in other populations, such as children, by accounting for age-related physiological changes. mdpi.comresearchgate.net These simulation approaches have successfully predicted plasma concentrations and demonstrated the linearity of diphenhydramine's pharmacokinetics across a wide range of doses. nih.govconsensus.app Such models are crucial in preclinical development for forecasting human pharmacokinetics from animal data and for understanding potential variability in drug exposure. mdpi.com

Preclinical Pharmacological and Toxicological Investigations of Mephenhydramine Hydrochloride

In Vitro Pharmacological Characterization

Receptor Binding Assays (e.g., H1, Muscarinic, Dopamine (B1211576) Transporter)

Mephenhydramine hydrochloride, a first-generation antihistamine, demonstrates a notable affinity for several key receptors, which underpins its therapeutic actions and side-effect profile. tdl.orgnih.gov Primarily, it acts as a potent antagonist at the histamine (B1213489) H1 receptor, effectively blocking the allergic response mediated by histamine. tdl.orgguidetopharmacology.org

Beyond its primary target, this compound also exhibits significant binding to muscarinic acetylcholine (B1216132) receptors. nih.gov This antimuscarinic activity is responsible for some of the compound's well-known side effects. nih.gov Studies have shown its potency against the M3 subtype of muscarinic receptors, with a pA2 value of 6.2. nih.gov The affinity for muscarinic receptors is a distinguishing feature of first-generation antihistamines like mephenhydramine. nih.gov

Furthermore, this compound interacts with the 5-HT (serotonin) reuptake transporter. nih.gov This interaction suggests a broader pharmacological profile that extends beyond simple histamine antagonism. The binding affinities for these various receptors contribute to the complex pharmacological effects observed with this compound.

Interactive Table: Receptor Binding Affinity of this compound

| Receptor | Binding Action | Affinity (pKi/pA2/pIC50) | Notes |

|---|---|---|---|

| Histamine H1 | Antagonist | pIC50: 4.08 guidetopharmacology.org | Primary therapeutic target for antihistaminergic effects. tdl.org |

| Muscarinic M1 | Antagonist | pKi: 7.08, pIC50: 6.46 guidetopharmacology.org | Contributes to anticholinergic side effects. |

| Muscarinic M3 | Antagonist | pA2: 6.2 nih.gov | Potent antagonism observed in airway mucus gland cells. nih.gov |

| 5-HT Transporter | Reuptake Inhibition | - | Contributes to the broader pharmacological profile. nih.gov |

Ion Channel Modulation Studies (e.g., KCNQ/M K+ channel, Sodium channels)

This compound has been shown to directly modulate the activity of certain ion channels, which may contribute to its pharmacological and toxicological effects.

KCNQ/M K+ Channels: Research has demonstrated that this compound acts as a potent blocker of KCNQ/M (Kv7) potassium channels. nih.gov These channels are crucial for regulating neuronal excitability. nih.gov The estimated IC50 for mephenhydramine's inhibition of KCNQ2/Q3 channels is 48.1 microM. nih.gov This inhibition is concentration- and voltage-dependent, and it is believed to be a direct blocking mechanism. nih.gov The blockade of these channels can lead to membrane potential depolarization, which may be linked to neuroexcitatory side effects observed in cases of overdose. nih.gov

Sodium Channels: this compound also inhibits neuronal voltage-gated sodium channels. nih.gov This inhibition is more pronounced at more positive holding potentials, indicating a preferential binding to the inactivated state of the channel. nih.gov The dissociation constant for mephenhydramine and the inactivated sodium channel is approximately 10 microM, whereas for the resting channel, it is over 300 microM. nih.gov This selective binding to the inactivated state is thought to be responsible for the local anesthetic effects of the compound. nih.gov

Interactive Table: Ion Channel Modulation by this compound

| Ion Channel | Modulatory Effect | Potency (IC50/Kd) | Mechanism |

|---|---|---|---|

| KCNQ2/Q3 K+ Channel | Inhibition | IC50: 48.1 µM nih.gov | Direct, extracellular channel blockade. nih.gov |

| Neuronal Na+ Channel | Inhibition | Kd (inactivated): ~10 µM nih.gov | Preferential binding to the inactivated state of the channel. nih.gov |

Enzyme Inhibition Assays (e.g., Histamine N-methyltransferase)

In addition to its receptor and ion channel interactions, this compound has been identified as a potent inhibitor of the enzyme Histamine N-methyltransferase (HNMT). nih.govnih.gov HNMT is a key enzyme responsible for the metabolic inactivation of histamine in mammals. nih.govnih.gov

Studies have shown that this compound has an inhibition constant in the nanomolar range (10-100 nM) for HNMT. nih.govnih.gov Structural studies have revealed that despite its structural diversity from other HNMT inhibitors, mephenhydramine occupies the histamine-binding site of the enzyme, thereby blocking histamine's access to the active site. nih.gov This competitive inhibition is facilitated by the shape complementarity between the aromatic rings of mephenhydramine and the aromatic side chains of amino acid residues within the enzyme's active site. nih.gov

The inhibition of HNMT can lead to an increase in histamine levels, which could potentially modulate various physiological processes where histamine plays a role. wikipedia.org

In Vivo Preclinical Models and Studies

Acute and Subchronic Toxicity Studies in Animal Models (e.g., Rats, Mice, Daphnia)

Acute Toxicity:

Acute toxicity studies in rats have determined the oral LD50 of this compound to be 275 mg/kg, classifying it as very toxic by this route of administration. fda.gov In mice, acute neurotoxic effects, including hyperactivity and stereotyped behaviors like head bobbing, sniffing, biting, and licking, have been observed. researchgate.net Intraperitoneal or subcutaneous administration of doses greater than or equal to 30 mg/kg in mice and rats resulted in nervousness, jumping, and hyperactivity. researchgate.net

Subchronic Toxicity:

In 13-week subchronic toxicity studies, F344/N rats and B6C3F1 mice were fed diets containing this compound. nih.gov In rats, dietary concentrations ranged from 156 to 2,500 ppm, and in mice, from 78 to 1,250 ppm. nih.gov A 28-day study in Sprague-Dawley rats and beagle dogs investigated the subchronic toxicity of a compound containing this compound and caffeine. nih.gov The primary adverse effects noted in both species were anorexia and impairment of liver function, with most of these effects being reversible. nih.gov The No-Observed-Adverse-Effect Level (NOAEL) for the compound was established at 51 mg/kg/day for rats. nih.gov For beagle dogs, the NOAEL was 28.30 mg/kg/day for males and 5.66 mg/kg/day for females. nih.gov

Toxicity in Aquatic Organisms:

Studies on the aquatic invertebrate Daphnia magna have shown it to be more sensitive to mephenhydramine than fish models. nih.govsemanticscholar.org Both acute mortality and subchronic reproduction studies have been conducted. nih.govsemanticscholar.org The no observable effect concentration (NOEC) for chronic exposure in Daphnia magna was determined to be 0.12 µg/L. nih.gov The reproduction NOEC in Daphnia magna was found to be 0.8 µg/L, a concentration considered environmentally relevant. nih.gov These findings suggest that mephenhydramine may exert its toxicity in Daphnia through mechanisms involving acetylcholine and histamine pathways. nih.govsemanticscholar.org

Interactive Table: Summary of Acute and Subchronic Toxicity Findings

| Animal Model | Study Type | Key Findings | NOAEL/NOEC |

|---|---|---|---|

| Rats | Acute Oral | LD50: 275 mg/kg. fda.gov | |

| Rats | Subchronic (28-day) | Anorexia, liver function impairment (reversible). nih.gov | 51 mg/kg/day nih.gov |

| Mice | Acute | Hyperactivity, stereotyped behaviors. researchgate.net | |

| Beagle Dogs | Subchronic (28-day) | Anorexia, liver function impairment (reversible). nih.gov | Male: 28.30 mg/kg/day, Female: 5.66 mg/kg/day nih.gov |

| Daphnia magna | Chronic | Did not significantly impact survival and production at concentrations about 5 times greater than the maximum reported environmental concentration. nih.gov | 0.12 µg/L nih.gov |

| Daphnia magna | Subchronic (reproduction) | More sensitive than fish models. nih.govsemanticscholar.org | 0.8 µg/L nih.gov |

Carcinogenesis Studies in Rodent Models

Two-year carcinogenesis studies were conducted by the National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice. nih.govnih.gov In these studies, animals were administered this compound in their feed. nih.govnih.gov

Sufficient preclinical data specifically focused on "this compound" for the outlined sections is not available in the public domain. The majority of published research meeting the specific criteria of the query relates to the broader compound Diphenhydramine (B27).

Extensive searches for preclinical studies on this compound did not yield specific results for the following required sections:

Blood-Brain Barrier Transport Mechanisms (e.g., H+-antiporter function):The specific mechanisms of this compound transport across the blood-brain barrier, including the role of H+-antiporters, have not been detailed in the available preclinical research.

Due to the lack of specific scientific literature for this compound corresponding to the precise and detailed outline provided, it is not possible to generate the requested article while adhering to the strict content and sourcing requirements.

Advanced Analytical Methodologies and Characterization of Mephenhydramine Hydrochloride

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for the separation, identification, and quantification of Mephenhydramine hydrochloride and its related substances. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are the most prominently used techniques due to their high resolution, sensitivity, and specificity.

The development of a robust HPLC method is a critical step in the analytical workflow for this compound. The primary objective is to achieve a method that is specific, accurate, precise, and stability-indicating.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound. This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Several RP-HPLC methods have been developed for the determination of this compound. A typical method employs a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. For instance, one method utilizes a mobile phase of methanol and water in a 4:1 ratio, with the pH adjusted to 7.4 using triethanolamine (B1662121). ijarsct.co.in Another approach uses a mobile phase of acetonitrile, water, and phosphoric acid. researchgate.net The selection of the mobile phase composition and pH is critical for achieving optimal separation and peak shape. The detection is commonly performed using a UV detector, with the wavelength set at a maximum absorption of the analyte, which is often around 220 nm or 254 nm. ijarsct.co.inresearchgate.net

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | C18 (4.6mm x 250mm, 5µm) ijarsct.co.in | Arcus EP-C18 (4.6 mm × 250 mm, 5 µm) researchgate.net |

| Mobile Phase | Methanol:Water (4:1), pH 7.4 with triethanolamine ijarsct.co.in | Methanol:Acetonitrile:Water with 10mM Heptane sulfonate and 13mM Triethylamine (10:26:64), pH 3.3 researchgate.net |

| Flow Rate | 1.0 mL/min ijarsct.co.in | 1.0 mL/min researchgate.net |

| Detection | UV at 220 nm ijarsct.co.in | UV at 254 nm researchgate.net |

| Retention Time | Not specified | 9.9 min researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are particularly valuable for impurity profiling, where the separation of closely eluting impurities from the main active pharmaceutical ingredient (API) is crucial.

A UHPLC method was developed to separate and quantify this compound and eleven related organic impurities. orientjchem.org This method utilized a complex gradient elution program to resolve all impurities from the drug substance and excipients present in oral solutions. orientjchem.org The use of sub-2 µm particle size columns in UHPLC allows for higher efficiency and improved separation of complex mixtures. The detection wavelength for this UHPLC method was set at 210 nm to ensure adequate sensitivity for the impurities. orientjchem.org

Validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. The validation of HPLC methods for this compound is performed according to the International Council for Harmonisation (ICH) guidelines and includes the following parameters:

Specificity: This parameter ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For this compound, specificity is demonstrated by the absence of interfering peaks at the retention time of the main peak when analyzing placebos and stressed samples. researchgate.net

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For the assay of this compound, the acceptance criterion for precision is typically an RSD of not more than 2.0%.

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. The linearity of HPLC methods for this compound is typically evaluated over a concentration range of 80% to 120% of the nominal concentration. The correlation coefficient (r²) is expected to be greater than 0.99. ijarsct.co.inresearchgate.net

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo. The recovery should be within a predefined range, for example, 98.0% to 102.0%. researchgate.net

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, robustness is assessed by varying parameters such as the flow rate, column temperature, and mobile phase composition. orientjchem.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial for the analysis of impurities. For a this compound method, the LOD and LOQ were reported to be 1.04473 µg/mL and 3.16585 µg/mL, respectively. researchgate.net

| Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | No interference from placebo or degradation products. |

| Precision (%RSD) | ≤ 2.0% |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Robustness | Method remains unaffected by small, deliberate variations in parameters. |

Forced degradation, or stress testing, is a critical component of developing a stability-indicating analytical method. These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products. The goal is to demonstrate that the analytical method can effectively separate the intact drug from its degradation products, thus proving its specificity and stability-indicating nature. researchgate.netnih.gov

For this compound, forced degradation studies have been performed under the following conditions:

Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures.

Basic Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.1 N NaOH) at elevated temperatures.

Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3% H₂O₂) at elevated temperatures.

Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 60°C).

Photolytic Degradation: Exposing the drug substance to UV and visible light.

The results of these studies help in identifying the degradation pathways and the potential impurities that may form during the shelf life of the drug product.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic and Spectrometric Characterization Methods

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a simple and rapid technique used for the quantitative analysis of this compound. The molecule exhibits maximum absorbance (λmax) in the UV region, typically around 258 nm in a suitable solvent like methanol. ijarsct.co.inedinburghanalytical.com This property is often utilized for detection in HPLC analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the this compound molecule. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its structural features. Key peaks include those for C-H stretching of the aromatic rings, C-O-C stretching of the ether linkage, and C-N stretching of the tertiary amine. hmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize this compound.

¹H NMR: The ¹H NMR spectrum provides information about the different types of protons and their chemical environment in the molecule.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides information about their chemical environment. A study on the solid-state stereochemistry of this compound utilized CP-MAS ¹³C NMR spectroscopy. jyoungpharm.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. This information is crucial for confirming the identity of the compound and for identifying unknown impurities and degradation products. The mass transition for this compound has been detected at m/z 256.0 → 152.0 in multiple reaction monitoring mode.

| Technique | Observed Data |

|---|---|

| UV-Vis (λmax) | ~258 nm ijarsct.co.inedinburghanalytical.com |

| FTIR (Characteristic Peaks) | Aromatic C-H stretch, C-O-C stretch, C-N stretch hmdb.ca |

| Mass Spectrometry (m/z) | 256.0 → 152.0 |

Compound Names

| Compound Name |

|---|

| This compound |

| Diphenhydramine (B27) hydrochloride |

| Methanol |

| Acetonitrile |

| Triethanolamine |

| Phosphoric acid |

| Heptane sulfonate |

| Hydrochloric acid |

| Sodium hydroxide |

| Hydrogen peroxide |

UV/Visible Spectrophotometry

UV/Visible spectrophotometry is a widely utilized analytical technique for the quantitative determination of this compound in various pharmaceutical formulations. This method is valued for its simplicity, cost-effectiveness, and accuracy. ijarsct.co.in The principle of this method lies in the measurement of the absorption of ultraviolet or visible light by the analyte, which is proportional to its concentration in the solution.

For the analysis of this compound, a maximum absorption wavelength (λmax) is typically identified in the UV region. Studies have reported the λmax for this compound to be around 258 nm in 0.1 N hydrochloric acid. ijarsct.co.in The method is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its linearity, accuracy, precision, and specificity. ijarsct.co.in

The linearity of the method is established by preparing a series of standard solutions of this compound at different concentrations and measuring their absorbance. The resulting data is then plotted to create a calibration curve. A good linear relationship between absorbance and concentration is indicated by a high correlation coefficient (R²), which is often found to be close to 0.999. ijarsct.co.in The percentage recovery of the drug from its dosage form is a measure of the method's accuracy and is typically in the range of 98-102%. ijarsct.co.in

Two primary spectrophotometric methods have been developed for the determination of this compound using potassium permanganate (B83412) as the oxidizing agent. In the first method (Method A), the unreacted potassium permanganate is measured at 550 nm in an acidic medium. The second method (Method B) involves the measurement of the bluish-green color of the produced manganate (B1198562) at 610 nm in an alkaline medium. orientjchem.org

UV/Visible Spectrophotometry Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | 258 nm (in 0.1 N HCl) | ijarsct.co.in |

| Linearity Range | 10-100 µg/mL | ijarsct.co.in |

| Correlation Coefficient (R²) | 0.9934 | ijarsct.co.in |

| Percentage Recovery | 98.97 ± 0.2989 % | ijarsct.co.in |

| Limit of Detection (LOD) | 3.130 µg/mL | ijarsct.co.in |

| Limit of Quantification (LOQ) | 9.401 µg/mL | ijarsct.co.in |

Spectrofluorimetric Methodologies and Ion-Pair Complex Formation

Spectrofluorimetry offers a highly sensitive and selective method for the determination of this compound. This technique is based on the principle that a molecule absorbs light at a specific wavelength (excitation) and emits light at a longer wavelength (emission). The intensity of the emitted light is directly proportional to the concentration of the analyte.

A significant enhancement in the fluorescence of this compound can be achieved through the formation of an ion-pair complex. One such method involves the reaction of the tertiary amine group of this compound with a fluorescent probe like eosin (B541160) Y in a dichloromethane (B109758) medium at a specific pH. oap-lifescience.org The resulting ion-pair complex exhibits a strong fluorescence emission, allowing for highly sensitive quantification. The stoichiometric ratio of the this compound to eosin Y complex has been determined to be 2:1. oap-lifescience.org The feasibility of this reaction is confirmed by the negative value of the apparent Gibb's free energy (ΔGº). oap-lifescience.org

Another approach to ion-pair complex formation for the spectrophotometric determination of this compound involves the use of various dyes such as patent blue (PB), eriochrome black T (EBT), methyl orange (MO), and bromocresol purple (BCP) in an acidic medium. arabjchem.org The resulting colored complexes are extracted into an organic solvent like dichloromethane and their absorbance is measured at their respective maximum absorption wavelengths. arabjchem.org

Spectrofluorimetric and Ion-Pair Complex Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength (with Eosin Y) | 259 nm | oap-lifescience.org |

| Emission Wavelength (with Eosin Y) | 554 nm | oap-lifescience.org |

| Linear Dynamic Range (with Eosin Y) | 2-22 µg/mL | oap-lifescience.org |

| Stoichiometric Ratio (Mephenhydramine:Eosin Y) | 2:1 | oap-lifescience.org |

| Apparent Gibb's Free Energy (ΔGº) | -80.783 KJ mol⁻¹ | oap-lifescience.org |

| Absorption Maxima (with Patent Blue) | 632 nm | arabjchem.org |

| Absorption Maxima (with Eriochrome Black T) | 514 nm | arabjchem.org |

| Absorption Maxima (with Methyl Orange) | 428 nm | arabjchem.org |

| Absorption Maxima (with Bromocresol Purple) | 414 nm | arabjchem.org |

Near-Infrared (NIR) Spectroscopy for Quantitative Analysis

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that has gained significant traction in the pharmaceutical industry for the quantitative analysis of active pharmaceutical ingredients (APIs) like this compound. iris-eng.comnih.gov This method relies on the absorption of near-infrared radiation by the sample, which causes overtones and combination bands of the fundamental molecular vibrations.

NIR spectroscopy is particularly advantageous for the analysis of solid dosage forms, such as pharmaceutical wafers, as it requires minimal to no sample preparation. iris-eng.comnih.gov The suitability of NIR for quantifying this compound has been demonstrated in studies where partial least squares (PLS) calibration models were developed to correlate the NIR spectra with the known concentrations of the drug. nih.gov These models have shown good predictive ability, especially at lower concentration ranges. nih.gov

The technique can also be applied to liquid formulations. For instance, NIR spectroscopy has been successfully used to determine the content of this compound and sodium benzoate (B1203000) in a liquid dosage form. researchgate.net The PLS models developed for this purpose showed a high correlation between the spectral data and the concentrations of the active ingredient and preservative. researchgate.net

NIR Spectroscopy Findings for this compound Analysis

| Application | Key Finding | Reference |

|---|---|---|

| Pharmaceutical Wafers | Suitable for predicting this compound content at lower concentrations using PLS1 calibration models. | nih.gov |

| Liquid Dosage Form (with Sodium Benzoate) | PLS models with 11 factors showed a high correlation (r² of 0.9973) for this compound content. | researchgate.net |

Raman Spectroscopy for Quantitative Analysis

Raman spectroscopy is another powerful, non-destructive vibrational spectroscopic technique that provides detailed chemical information about a sample. It has been effectively employed for the quantitative analysis of this compound in liquid formulations. nih.govresearchgate.net The technique is based on the inelastic scattering of monochromatic light, which results in a shift in the energy of the scattered photons, providing a unique spectral fingerprint of the molecule.

A key advantage of Raman spectroscopy over conventional methods like High-Performance Liquid Chromatography (HPLC) is its speed and the elimination of the need for solvents. nih.govresearchgate.net For the quantitative analysis of this compound, a specific Raman peak, such as the one at 1003 cm⁻¹, is often used to develop a calibration model. nih.govresearchgate.net The intensity of this peak is measured for a series of standard solutions and plotted against their concentrations to create a calibration curve.

The reliability of the Raman method has been verified by comparing the results with those obtained from HPLC, with studies showing excellent agreement between the two techniques. nih.govresearchgate.net While Raman spectroscopy may have a higher detection limit compared to HPLC, its rapid and non-destructive nature makes it a valuable tool for routine analysis. nih.gov

Raman Spectroscopy Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Characteristic Raman Peak | 1003 cm⁻¹ | nih.govresearchgate.net |

| Application | Quantitative analysis of liquid formulations | nih.govresearchgate.net |

| Comparison Method | High-Performance Liquid Chromatography (HPLC) | nih.govresearchgate.net |

| Key Advantage | Faster and less solvent consuming than HPLC | nih.govresearchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Drug-Excipient Compatibility

Fourier Transform Infrared (FTIR) spectroscopy is a crucial tool in the preformulation stage of pharmaceutical development for assessing the compatibility between an active pharmaceutical ingredient (API) and the excipients used in the formulation. eurekaselect.com The principle of FTIR spectroscopy involves the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The resulting spectrum provides a unique fingerprint of the molecule's functional groups.

When an API like this compound is mixed with excipients, potential physical or chemical interactions can occur, which may affect the stability, bioavailability, and therapeutic efficacy of the drug. FTIR spectroscopy can detect these interactions by observing changes in the characteristic absorption bands of the drug and the excipients in the spectrum of their physical mixture. researchgate.net

The appearance of new peaks, the disappearance of existing peaks, or a shift in the position or intensity of the peaks can indicate an interaction between the drug and the excipient. By analyzing these spectral changes, formulation scientists can identify incompatible excipients and select suitable ones to ensure the development of a stable and effective dosage form.

Chemometric Methods for Quantitative Analysis (e.g., Continuous Wavelet Transform, PLS, PCR)

Chemometric methods are powerful mathematical and statistical tools that are increasingly being used in conjunction with spectroscopic techniques for the quantitative analysis of multicomponent systems, such as pharmaceutical formulations. These methods can effectively resolve complex spectral data and extract relevant information, even in the presence of interfering substances like excipients.

For the quantitative analysis of this compound in reconstitutable syrup formulations, several chemometric methods have been successfully applied, including Continuous Wavelet Transform (CWT), Partial Least Squares (PLS), and Principal Component Regression (PCR). nih.govresearchgate.net These methods are particularly useful when direct absorbance measurements are not feasible due to the presence of excipients that also absorb in the same spectral region as the drug. nih.gov

Continuous Wavelet Transform (CWT) is a signal processing technique that decomposes a spectrum into a set of wavelets at different scales and positions. nih.gov This allows for the separation of the drug's signal from the background noise and the interference from excipients. nih.gov Different wavelet families can be tested to find the optimal one for the analysis. nih.gov

Partial Least Squares (PLS) and Principal Component Regression (PCR) are multivariate calibration methods that are used to build a model that relates the spectral data to the concentration of the analyte. nih.govresearchgate.net These methods are capable of handling complex datasets with a large number of variables and can effectively model the relationship between the spectra and the drug concentration, even in the presence of excipients. nih.govresearchgate.net The validity of these methods is confirmed by analyzing samples with known concentrations and using techniques like the standard addition method. nih.gov

Chemometric Methods for this compound Analysis

| Method | Application | Key Finding | Reference |

|---|---|---|---|

| Continuous Wavelet Transform (CWT) | Quantitative analysis in reconstitutable syrup formulations | Effectively eliminates the interference of excipients. The Biorthogonal1.1 continuous wavelet transform (BIOR1.1-CWT) was found to be optimal. | nih.gov |

| Partial Least Squares (PLS) | Quantitative prediction in the presence of excipients | Suitable for the quantitative analysis of this compound in samples containing excipients. | nih.govresearchgate.net |

| Principal Component Regression (PCR) | Quantitative prediction in the presence of excipients | Suitable for the quantitative analysis of this compound in samples containing excipients. | nih.govresearchgate.net |

Pharmaceutical Formulation Science and Excipient Research of Mephenhydramine Hydrochloride

Design and Development of Novel Drug Delivery Systems

The development of novel drug delivery systems for diphenhydramine (B27) hydrochloride aims to enhance therapeutic efficacy, improve patient compliance, and reduce side effects associated with conventional dosage forms. nih.gov Research in this area focuses on creating formulations that offer controlled, targeted, or rapid drug release. nih.govmdpi.com These advanced systems are designed to overcome limitations such as short biological half-life and central nervous system side effects by modulating the rate and site of drug release. nih.govskemman.is